2-(3-nitrophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3-Nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a nitrophenoxy group, a pyridinyl group, and a thiophenyl group
Preparation Methods
The synthesis of 2-(3-nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The reaction of 3-nitrophenol with a suitable alkylating agent to form 3-nitrophenoxy derivative.
Amidation: The coupling of the 3-nitrophenoxy derivative with pyridin-2-ylamine and thiophen-2-ylmethylamine under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
2-(3-Nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Coupling Reactions: The pyridinyl and thiophenyl groups can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The pyridinyl and thiophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(3-nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide include:
2-(3-Nitrophenoxy)-N-(pyridin-2-yl)acetamide: Lacks the thiophenyl group, which may affect its reactivity and applications.
2-(3-Nitrophenoxy)-N-(thiophen-2-yl)acetamide: Lacks the pyridinyl group, which may influence its binding properties.
2-(3-Aminophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide:
The uniqueness of 2-(3-nitrophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H15N3O4S/c22-18(13-25-15-6-3-5-14(11-15)21(23)24)20(12-16-7-4-10-26-16)17-8-1-2-9-19-17/h1-11H,12-13H2 |
InChI Key |
NEMJFFNQOASSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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